molecular formula C8H18N2O B14786715 2-(Dimethylamino)-4-methylpentanamide

2-(Dimethylamino)-4-methylpentanamide

Cat. No.: B14786715
M. Wt: 158.24 g/mol
InChI Key: PMOIPBAKOCMRTO-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4-methylpentanamide is an organic compound that features both an amide and a dimethylamino functional group

Preparation Methods

The synthesis of 2-(Dimethylamino)-4-methylpentanamide typically involves the reaction of 4-methylpentanoic acid with dimethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with dimethylamine to yield the desired amide. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(Dimethylamino)-4-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(Dimethylamino)-4-methylpentanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-4-methylpentanamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The amide group can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-(Dimethylamino)-4-methylpentanamide can be compared with similar compounds such as:

    N,N-Dimethylacetamide: Similar in structure but with different reactivity and applications.

    N,N-Dimethylformamide: Another amide with distinct properties and uses.

    Dimethylamine: A simpler amine that serves as a precursor for more complex compounds. The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for various applications.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-(dimethylamino)-4-methylpentanamide

InChI

InChI=1S/C8H18N2O/c1-6(2)5-7(8(9)11)10(3)4/h6-7H,5H2,1-4H3,(H2,9,11)

InChI Key

PMOIPBAKOCMRTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)N)N(C)C

Origin of Product

United States

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